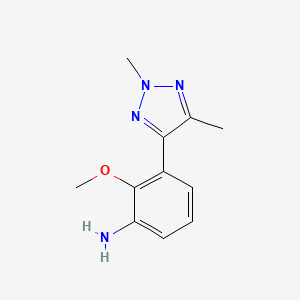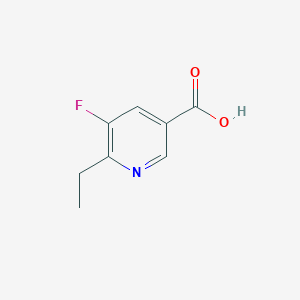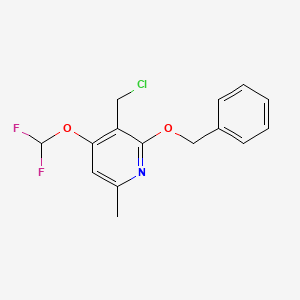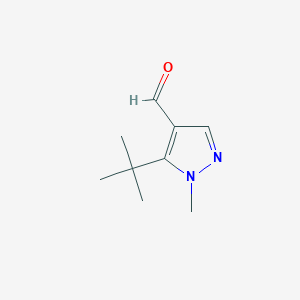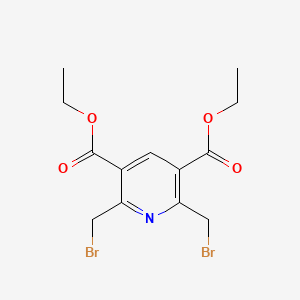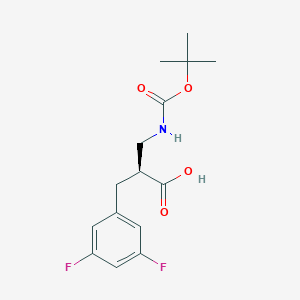
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 3-amino-2-(3,5-difluorobenzyl)propanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-difluorobenzyl bromide, which is then reacted with an appropriate amino acid derivative. The reaction conditions often involve the use of organic solvents such as ether and reagents like triphenylphosphine and carbon tetrabromide .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while ensuring cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohol derivatives, while substitution reactions can produce a variety of substituted benzyl compounds.
科学的研究の応用
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in various biochemical pathways. The difluorobenzyl moiety can enhance binding affinity and specificity towards certain targets .
類似化合物との比較
Similar Compounds
- 3,5-Difluorobenzyl bromide
- 3,5-Difluorobenzyl alcohol
- 3,5-Difluorophenylalanine
Uniqueness
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is unique due to the presence of the Boc protecting group and the difluorobenzyl moiety. These features confer specific chemical reactivity and biological activity that distinguish it from other similar compounds .
特性
分子式 |
C15H19F2NO4 |
|---|---|
分子量 |
315.31 g/mol |
IUPAC名 |
(2S)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
InChIキー |
HMYBZEUDZWSNCA-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



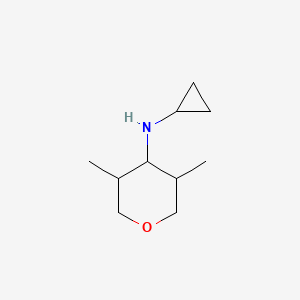
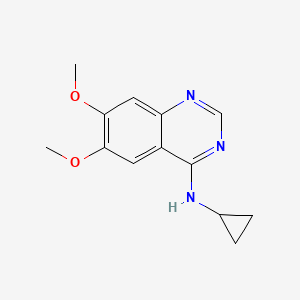
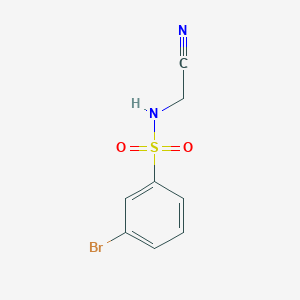
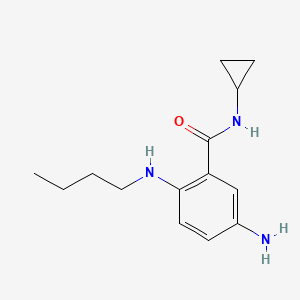
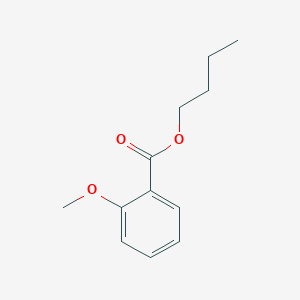
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
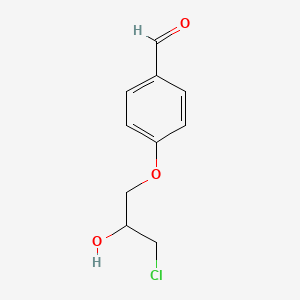
![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)
